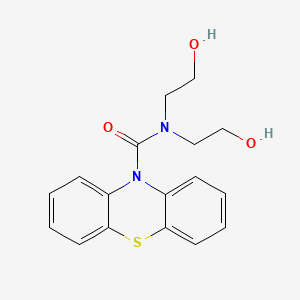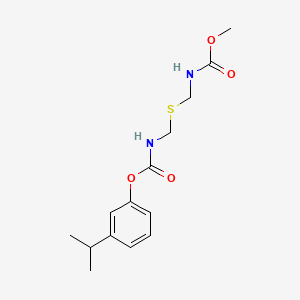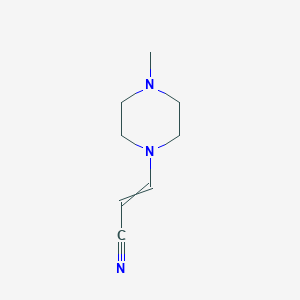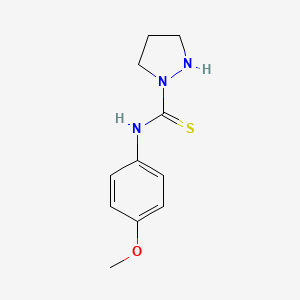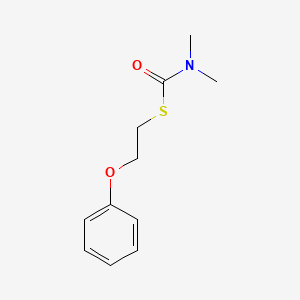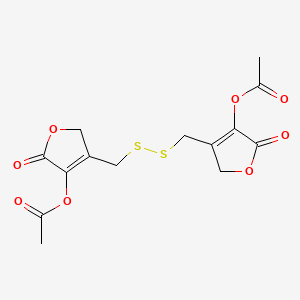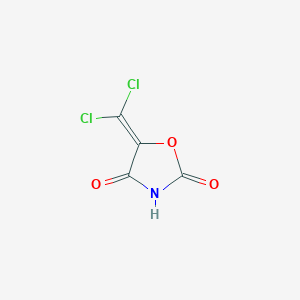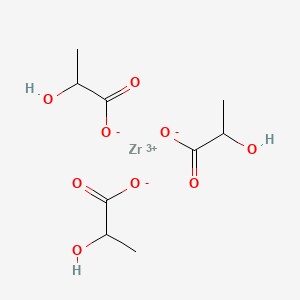
2-hydroxypropanoate;zirconium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxypropanoate;zirconium(3+) is a coordination compound formed by the interaction of zirconium ions with 2-hydroxypropanoic acid. Zirconium is a transition metal known for its high resistance to corrosion and its ability to form stable complexes with various ligands. 2-hydroxypropanoic acid, also known as lactic acid, is an organic acid commonly found in various biological systems. The combination of these two components results in a compound with unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-hydroxypropanoate;zirconium(3+) typically involves the reaction of zirconium salts, such as zirconium oxychloride or zirconium acetate, with 2-hydroxypropanoic acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
ZrOCl2+3C3H6O3→Zr(C3H5O3)3+2HCl
Industrial Production Methods
In industrial settings, the production of 2-hydroxypropanoate;zirconium(3+) involves the use of large-scale reactors where zirconium salts and 2-hydroxypropanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pH to optimize the yield of the desired product. The resulting solution is then subjected to purification processes, such as filtration and crystallization, to obtain the pure compound.
化学反应分析
Types of Reactions
2-hydroxypropanoate;zirconium(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and other oxidation products.
Reduction: Under reducing conditions, the zirconium ion can be reduced to lower oxidation states.
Substitution: The 2-hydroxypropanoate ligand can be substituted with other ligands, such as acetate or chloride, to form different zirconium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO₂) and carbon dioxide (CO₂).
Reduction: Reduced zirconium species and lactic acid.
Substitution: Various zirconium complexes with different ligands.
科学研究应用
2-hydroxypropanoate;zirconium(3+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its stability and resistance to corrosion.
作用机制
The mechanism of action of 2-hydroxypropanoate;zirconium(3+) involves the coordination of zirconium ions with the carboxylate and hydroxyl groups of 2-hydroxypropanoic acid. This coordination stabilizes the zirconium ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and proteins, through coordination bonds, leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
2-hydroxypropanoic acid (lactic acid): A simple organic acid with similar chemical properties but without the coordination with zirconium.
Zirconium acetate: Another zirconium complex with acetate ligands instead of 2-hydroxypropanoate.
Zirconium oxychloride: A common zirconium salt used in various industrial applications.
Uniqueness
2-hydroxypropanoate;zirconium(3+) is unique due to its combination of zirconium’s stability and resistance to corrosion with the biological relevance of 2-hydroxypropanoic acid
属性
CAS 编号 |
63919-14-2 |
|---|---|
分子式 |
C9H15O9Zr |
分子量 |
358.43 g/mol |
IUPAC 名称 |
2-hydroxypropanoate;zirconium(3+) |
InChI |
InChI=1S/3C3H6O3.Zr/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI 键 |
RVAOABFCVMSQPB-UHFFFAOYSA-K |
规范 SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)
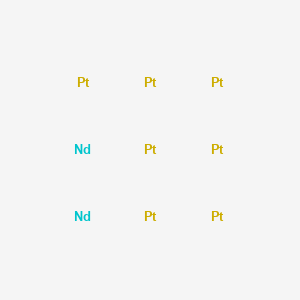
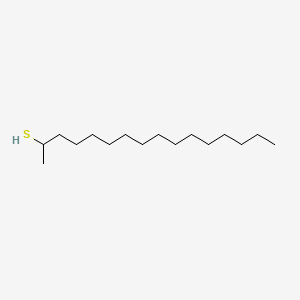
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)

